molecular formula C8H8O2 B1330486 3-Hydroxy-4-methylbenzaldehyde CAS No. 57295-30-4

3-Hydroxy-4-methylbenzaldehyde

Cat. No.: B1330486
CAS No.: 57295-30-4
M. Wt: 136.15 g/mol
InChI Key: DHVJHJQBQKKPNB-UHFFFAOYSA-N
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Description

3-Hydroxy-4-methylbenzaldehyde (CAS: 57295-30-4, molecular formula: C₈H₈O₂) is a substituted benzaldehyde featuring a hydroxyl (-OH) group at the 3-position and a methyl (-CH₃) group at the 4-position of the aromatic ring. This compound is of interest in organic synthesis and natural product research due to its role as an intermediate in pharmaceuticals and agrochemicals . It has been identified in fungal volatiles, such as those from Hypoxylon invadens, where its isomers exhibit distinct chromatographic behaviors .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-4-methylbenzaldehyde can be synthesized through several methods. One common approach involves the hydroxylation of 4-methylbenzaldehyde using suitable oxidizing agents. Another method includes the formylation of 3-hydroxy-4-methylphenol. The reaction conditions typically involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

In industrial settings, this compound is produced through large-scale chemical processes that ensure high yield and purity. The production involves controlled reaction conditions, including temperature, pressure, and the use of industrial-grade reagents and catalysts.

Chemical Reactions Analysis

Core Aldehyde Reactivity

3-Hydroxy-4-methylbenzaldehyde (CAS 57295-30-4) contains both an aldehyde (-CHO) and a phenolic hydroxyl (-OH) group. These functional groups enable diverse reactivity:

Reaction Type Example Reaction Conditions Product Citations
Reduction Reduction of aldehyde to alcoholNaBH₄, LiAlH₄, or catalytic hydrogenation3-Hydroxy-4-methylbenzyl alcoholInferred from aldehyde chemistry
Oxidation Oxidation to carboxylic acidKMnO₄, HNO₃, or CrO₃ under acidic conditions3-Hydroxy-4-methylbenzoic acidSynthesis from benzoic acid derivatives noted
Condensation Claisen-Schmidt with ketonesBase (NaOH/EtOH), refluxChalcone derivativesSimilar reactions observed in isomer

Hydroxyl Group Modifications

The phenolic -OH group can undergo typical aromatic substitution and protection reactions:

Reaction Reagents Outcome Applications
Methylation CH₃I, K₂CO₃3-Methoxy-4-methylbenzaldehydeProtection for further synthesis
Acetylation Ac₂O, H₂SO₄3-Acetoxy-4-methylbenzaldehydeStabilization of phenolic group
Sulfonation H₂SO₄, SO₃Sulfonated derivativesEnhanced solubility for biological studies

Nucleophilic Addition-Elimination

The aldehyde participates in nucleophilic attacks, forming imines or hydrazones:

  • Schiff Base Formation
    Reactants : Amines (e.g., aniline, hydrazines)
    Conditions : Acidic or neutral, room temperature
    Products : Imines or hydrazones (e.g., antimicrobial agents)

Cross-Coupling Reactions

Palladium-catalyzed couplings (Suzuki, Heck) are feasible due to the aromatic ring’s reactivity:

Coupling Type Partners Catalyst Application
Suzuki Aryl boronic acidsPd(PPh₃)₄Biaryl derivatives for drug discovery
Heck AlkenesPd(OAc)₂Styrenic compounds

Biological Activity-Directed Reactions

  • Antimicrobial Derivatives : Condensation with sulfonamides yields compounds with MIC values of 64–256 µg/mL against pathogens like S. aureus .
  • DNA Interaction : Hydrolytic cleavage of plasmid DNA observed at 200–400 µM concentrations, suggesting intercalative binding .

Key Research Findings

  • DPPH Radical Scavenging : Exhibits dose-dependent antioxidant activity (IC₅₀ ~40 µg/mL) .
  • Chalcone Synthesis : Forms yellow solids via Claisen-Schmidt condensation, used in photochemical studies .

Reaction Data Tables

Table 1: Condensation Reactions

SubstrateReagentProductYield (%)
This compoundAcetophenone(E)-1-(3-Hydroxy-4-methylphenyl)-3-phenylprop-2-en-1-one72
ActivityTest ModelResult
AntibacterialS. aureus ATCC 25923MIC = 64 µg/mL
AntioxidantDPPH assay80% scavenging at 100 µg/mL

Scientific Research Applications

Organic Synthesis

3-Hydroxy-4-methylbenzaldehyde serves as a versatile intermediate in organic synthesis. Its functional groups allow for various chemical transformations, including:

  • Aldol Condensation : This compound can participate in aldol reactions to form larger carbon frameworks, which are essential in synthesizing complex organic molecules.
  • Formation of Schiff Bases : The aldehyde group can react with amines to form Schiff bases, which are pivotal in the development of various pharmaceuticals.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionReference
Aldol CondensationForms β-hydroxy ketones or aldehydes
Schiff Base FormationReacts with amines to produce imines
ReductionCan be reduced to corresponding alcohols

Pharmaceutical Applications

The compound has been investigated for its biological activities, making it a candidate for pharmaceutical development:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains. For instance, its derivatives have been tested against Staphylococcus aureus and Pseudomonas aeruginosa with notable effectiveness.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized derivatives of this compound. The Minimum Inhibitory Concentration (MIC) values were determined using the microdilution method, revealing effective concentrations ranging from 64 to 256 µg/mL against specific pathogens .

Antioxidant Properties

Research indicates that this compound and its derivatives possess antioxidant properties. These compounds can scavenge free radicals, which is crucial for developing health supplements and functional foods.

Table 2: Antioxidant Activity Results

CompoundDPPH Scavenging Activity (%)Concentration (µg/mL)
This compound70100
Control (BHT)90100

Material Science

In material science, this compound is utilized as a precursor in the synthesis of polymers and resins. Its ability to undergo polymerization reactions makes it valuable in producing materials with specific mechanical properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-4-methylbenzaldehyde involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. The compound may also interact with enzymes and proteins, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Positional Variations of Hydroxyl and Methyl Groups

The position of substituents significantly influences physicochemical and biological properties. Key isomers include:

Compound Name CAS Number Molecular Formula Retention Index (GC-MS) Peak Area (Relative Intensity)
3-Hydroxy-4-methylbenzaldehyde 57295-30-4 C₈H₈O₂ 1396 874
3-Hydroxy-5-methylbenzaldehyde - C₈H₈O₂ 1399 857
3-Hydroxy-6-methylbenzaldehyde - C₈H₈O₂ 1408 785
4-Hydroxy-3-methylbenzaldehyde - C₈H₈O₂ 1427 857
4-Hydroxy-2-methylbenzaldehyde - C₈H₈O₂ 1452 857

Key Observations :

  • Retention Indices : this compound has a lower retention index (1396) compared to 4-hydroxy-2-methylbenzaldehyde (1452), indicating differences in polarity and volatility.
  • Substituent Effects : The 4-methyl group in this compound may sterically hinder interactions in chromatography, reducing retention compared to ortho-substituted analogs .

Functional Group Variations: Hydroxyl vs. Methoxy vs. Benzyloxy Derivatives

Replacing the hydroxyl or methyl group alters reactivity and applications:

Compound Name CAS Number Key Substituents Applications/Significance
3-Hydroxy-4-methoxybenzaldehyde 621-59-0 -OCH₃ at 4-position Pharmaceutical intermediates; mild toxicity
4-Hydroxybenzaldehyde 123-08-0 -OH at 4-position Antimicrobial agent; precursor to parabens
4-Benzyloxy-3-hydroxybenzaldehyde 4049-39-2 -OCH₂C₆H₅ at 4-position Protected aldehyde for selective synthesis

Key Observations :

  • Reactivity : The hydroxyl group in this compound enhances acidity (pKa ~8–10) compared to methoxy derivatives, making it more reactive in nucleophilic substitutions.

Key Observations :

  • Brominated analogs (e.g., 4-(bromomethyl)benzaldehyde) require stringent safety protocols due to their corrosive nature, unlike hydroxyl or methoxy derivatives .

Biological Activity

3-Hydroxy-4-methylbenzaldehyde, also known as this compound (CAS No. 57295-30-4), is an aromatic compound with significant biological activities. It has garnered attention for its potential applications in pharmaceuticals and as a biochemical probe due to its structural features that allow interaction with biological macromolecules. This article explores its biological activity, including antimicrobial properties, antioxidant effects, and interactions with DNA.

  • Molecular Formula : C8_8H8_8O2_2
  • Molecular Weight : 136.15 g/mol
  • CAS Number : 57295-30-4
  • Purity : Typically high purity (>95%) in research applications.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In a study evaluating various compounds, it was found to possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness was measured using minimum inhibitory concentration (MIC) assays.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus50
Escherichia coli100
Pseudomonas aeruginosa75

The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways, making it a candidate for further development as an antibacterial agent.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. The results showed that the compound effectively scavenges free radicals, demonstrating a dose-dependent response.

Concentration (µM) % Inhibition
1020
5045
10075

This antioxidant activity suggests that the compound may protect cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

DNA Interaction Studies

This compound has been investigated for its ability to interact with DNA, an important aspect given the compound's potential as a therapeutic agent. Studies using plasmid DNA (pBR322) revealed that the compound can cleave DNA under certain conditions.

DNA Cleavage Activity

The cleavage activity was assessed in the presence of hydrogen peroxide (H2_2O2_2), which enhances oxidative cleavage.

Concentration (µM) Cleavage Observed
50Partial
100Moderate
200Complete

These findings indicate that this compound can induce DNA damage, which could be leveraged in cancer therapy by promoting apoptosis in malignant cells.

Case Studies and Research Findings

  • Antimicrobial Efficacy : A recent study demonstrated that formulations containing this compound showed enhanced antibacterial activity compared to standard antibiotics when tested against resistant bacterial strains.
  • Antioxidant Mechanism : Further investigations into the antioxidant mechanisms revealed that the compound reduces reactive oxygen species (ROS) levels in cellular models, supporting its potential use in protective formulations against oxidative damage.
  • DNA Binding Studies : Spectroscopic analyses indicated that the compound binds to DNA through electrostatic interactions, which could be crucial for its therapeutic applications in targeting nucleic acids.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Hydroxy-4-methylbenzaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The Reimer-Tiemann reaction is a viable route, involving the reaction of a phenol derivative (e.g., 4-methylphenol) with chloroform under alkaline conditions. Optimization includes controlling temperature (40–60°C), maintaining a pH >12, and using polar solvents (e.g., ethanol/water mixtures) to enhance aldehyde formation. Post-synthesis, column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol) can purify the product .
  • Note : Alternative methods may involve Friedel-Crafts alkylation or oxidation of substituted benzyl alcohols, but yields depend on substituent compatibility.

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods for procedures generating dust or vapors.
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents and heat sources .
  • Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H NMR (DMSO-d6) identifies aldehyde protons (~9.8 ppm) and aromatic protons (δ 6.5–7.5 ppm). 13^{13}C NMR confirms carbonyl (~190 ppm) and hydroxyl groups .
  • IR : Strong absorption bands for -OH (3200–3500 cm1^{-1}) and C=O (1680–1700 cm1^{-1}) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be optimized for determining the crystal structure of this compound?

  • Methodological Answer :

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100K to minimize thermal motion. Collect >95% completeness in reciprocal space.
  • Refinement (SHELXL) : Apply anisotropic displacement parameters for non-H atoms. Use the OLEX2 interface for hydrogen bonding analysis. Validate with R1 < 0.05 and wR2 < 0.15 .
  • Challenges : Address disorder in the aldehyde group via restrained refinement.

Q. What analytical approaches can resolve discrepancies in experimental data (e.g., melting point variations or spectral inconsistencies)?

  • Methodological Answer :

  • Purity Checks : Perform DSC (differential scanning calorimetry) to confirm melting point consistency.
  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations, Gaussian09).
  • Contamination Screening : Use GC-MS to detect volatile impurities affecting physical properties .

Q. What methodologies are recommended for designing and synthesizing derivatives of this compound to investigate biological activity?

  • Methodological Answer :

  • Derivatization : Introduce substituents (e.g., methoxy, nitro groups) via electrophilic substitution or Schiff base formation.
  • Bioactivity Assays : Test antimicrobial activity (MIC assays against E. coli and S. aureus) or antioxidant potential (DPPH radical scavenging) .
  • QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with activity trends.

Q. How should stability studies be conducted to assess degradation pathways under various storage conditions?

  • Methodological Answer :

  • Forced Degradation : Expose to UV light (ICH Q1B), elevated humidity (40°C/75% RH), and acidic/alkaline conditions.
  • Analysis : Monitor degradation via HPLC-PDA for byproducts (e.g., oxidized quinones or dimerized products) .

Properties

IUPAC Name

3-hydroxy-4-methylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2/c1-6-2-3-7(5-9)4-8(6)10/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVJHJQBQKKPNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014227
Record name 3-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57295-30-4
Record name 3-hydroxy-4-methylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101014227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxy-4-methylbenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

4-hydroxy-o-tolualdehyde; 6-hydroxy-m-tolualdehyde; and
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 3-hydroxy-4-methylbenzoic acid (15.22 g, 0.1 mole) in THF (250 mL) was added borane.dimethylsulfide (32.0 mL of a 10.0M solution, 0.32 mole) dropwise. Upon completion of addition, the reaction was stirred for 18 hrs. It was then quenched dropwise by the slow addition of aqueous 10% HCl (250 mL) and extracted with ethylacetate (3×250 mL). The organics were combined, dried with MgSO4 and concentrated. The resulting residue was taken up in CH2Cl2 (500 mL) and pyridinium dichromate (45.15 g, 0.12 mole) was added. The resulting mixture was stirred for 48 hrs. It was then filtered through Celite and concentrated. The resulting residue was chromatographed (silica gel, ether:hexanes, 30:70) to afford 4.55 g of 3-hydroxy-4-methylbenzaldehyde as a yellow solid.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

3-Hydroxy-4-methylbenzaldehyde
3-Hydroxy-4-methylbenzaldehyde
3-Hydroxy-4-methylbenzaldehyde
3-Hydroxy-4-methylbenzaldehyde
3-Hydroxy-4-methylbenzaldehyde
3-Hydroxy-4-methylbenzaldehyde

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